molecular formula C22H23ClN4O2S B2419775 N-(benzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1215807-36-5

N-(benzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride

Cat. No. B2419775
M. Wt: 442.96
InChI Key: SRBUNFBSXUNNCH-UHFFFAOYSA-N
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Description

Benzothiazole derivatives have been synthesized and studied for their anti-inflammatory properties . These compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Synthesis Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include coupling reactions and various synthetic pathways .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives were determined by their C, H and N analysis .

Scientific Research Applications

Antitumor Properties

New derivatives of N-(benzo[d]thiazol-2-yl) have shown promise in the search for new anticancer agents. A study synthesized novel compounds and evaluated their antitumor properties, demonstrating potential in cancer treatment (Horishny et al., 2020).

Psychotropic and Antimicrobial Activities

Compounds with N-(benzo[d]thiazol-2-yl) structures have been found to exhibit significant psychotropic, anti-inflammatory, and cytotoxic effects. Their antimicrobial action, especially against certain pathogenic strains, highlights their potential in treating a variety of infections (Zablotskaya et al., 2013).

Anti-inflammatory Activity

Research has shown that some derivatives of N-(benzo[d]thiazol-2-yl) demonstrate anti-inflammatory activity. This suggests their potential as nonsteroidal anti-inflammatory drugs, with certain compounds also showing no adverse effects on myocardial function (Lynch et al., 2006).

Antiulcer and Gastric Protective Effects

Studies have indicated that N-(benzo[d]thiazol-2-yl) derivatives can have a strong inhibitory behavior on gastric ulcers and potentially reduce gastric acid secretion. This points towards their use in treating various gastrointestinal disorders (Inoue et al., 1994).

Molecular Structure and Drug Formulation

Research on the molecular structure of N-(benzo[d]thiazol-2-yl) derivatives has provided insights into their conformational features and stability, crucial for drug formulation and development (Remko et al., 2010).

Future Directions

Future research could focus on further exploring the properties and potential applications of benzothiazole derivatives .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-cyano-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S.ClH/c23-16-17-6-8-18(9-7-17)21(27)26(11-3-10-25-12-14-28-15-13-25)22-24-19-4-1-2-5-20(19)29-22;/h1-2,4-9H,3,10-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBUNFBSXUNNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride

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